molecular formula C12H13NO3 B12537857 1-Benzyl-4-oxoazetidin-2-yl acetate CAS No. 143029-86-1

1-Benzyl-4-oxoazetidin-2-yl acetate

Cat. No.: B12537857
CAS No.: 143029-86-1
M. Wt: 219.24 g/mol
InChI Key: HNCMLKMPEDDQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-oxoazetidin-2-yl acetate is a chiral azetidinone derivative that serves as a versatile synthetic intermediate and key pharmacophore in medicinal chemistry research. This compound features the reactive 4-oxoazetidin-2-one (β-lactam) ring, a structural motif fundamental to one of the most successful classes of therapeutic agents known for their broad-spectrum activity and low toxicity . The high strain-energy associated with the four-membered ring makes it a valuable synthon, as stereocenters can be readily defined and the strained structure is prone to controlled ring-opening reactions, allowing for diverse functionalizations . A primary application of this compound and its analogues is in the research and development of beta-lactam antibiotics. Similar 4-oxoazetidin-2-yl structures have been identified as monocyclic β-lactam precursors in biosynthetic studies, such as for proclavaminic acid, a key intermediate on the pathway to clavulanic acid . Furthermore, azetidin-2-one cores with structural similarity to this compound are utilized as key intermediates in the total synthesis of carbapenem antibiotics and their analogues . Beyond its role in constructing classic antibiotics, the 1-benzyl-4-oxoazetidin-2-yl scaffold is a privileged structure for creating novel enzyme inhibitors. β-Lactams are known as mechanism-based inhibitors for enzymes that employ an active site serine nucleophile, forming a stable acyl-enzyme adduct . This mechanism is not only the basis for their antibacterial action but also makes them relevant in pharmaceutical research for cholesterol absorption inhibition, thrombin inhibition, and prostate-specific antigen inhibition . The specific substitution pattern on the azetidinone ring, including the benzyl and acetate groups, allows researchers to fine-tune the molecule's properties and explore its interaction with various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

143029-86-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(1-benzyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C12H13NO3/c1-9(14)16-12-7-11(15)13(12)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

HNCMLKMPEDDQFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)N1CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-oxoazetidin-2-yl acetate typically involves the reaction of benzylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then heated to promote the formation of the azetidinone ring .

Industrial Production Methods

In industrial settings, the production of 1-Benzyl-4-oxoazetidin-2-yl acetate may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Monocyclic β-lactams, including 1-benzyl-4-oxoazetidin-2-yl acetate, have been extensively studied for their antibacterial properties. These compounds function by inhibiting bacterial cell wall synthesis, making them effective against various pathogens.

  • Mechanism of Action : The β-lactam ring interacts with penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall formation. This leads to bacterial lysis and death.
  • Resistance Issues : Emerging bacterial resistance poses challenges; however, modifications to the β-lactam structure can enhance efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-4-oxoazetidin-2-yl acetate and its derivatives.

  • Cell Line Studies : Compounds derived from this structure have shown significant cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against leukemia and central nervous system cancer cells, demonstrating inhibition rates of up to 84.19% .
  • Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression .

Enzyme Inhibition

The compound also serves as an effective enzyme inhibitor, which is crucial for developing therapeutics targeting specific diseases.

  • Types of Enzymes Targeted : 1-benzyl-4-oxoazetidin-2-yl acetate has been identified as an inhibitor of serine and cysteine proteases, which are implicated in various pathological conditions including cancer and inflammation .
  • Research Findings : Studies indicate that structural modifications can enhance the inhibitory potency against enzymes such as thrombin and cathepsin K, further expanding its therapeutic applications .

Synthetic Applications

In addition to its biological activities, 1-benzyl-4-oxoazetidin-2-yl acetate is valuable in synthetic organic chemistry.

  • Building Block for Drug Development : This compound serves as a precursor for synthesizing more complex molecules with desired pharmacological properties. Its ability to undergo various chemical transformations allows for the development of novel therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated effectiveness against MRSA; structural modifications improved activity .
Study 2Anticancer ActivitySignificant cytotoxicity against leukemia cells; explored mechanisms involving apoptosis .
Study 3Enzyme InhibitionIdentified as an inhibitor for multiple proteases; potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibiotic development. The azetidinone ring structure is crucial for its binding to the active site of these enzymes, leading to the inhibition of their function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl group in 1-benzyl-4-oxoazetidin-2-yl acetate likely increases lipophilicity compared to the tert-butyldimethylsilyl (t-BDMS)-protected ethyl group in the analog from . This difference may influence solubility in organic vs. aqueous media and alter reactivity in coupling reactions . The acetate moiety at C2 is common in both azetidinone derivatives, suggesting a role in stabilizing the β-lactam ring or enabling further functionalization (e.g., ester hydrolysis).

Core Structure Implications: Azetidinones (β-lactams) exhibit inherent ring strain, making them reactive toward nucleophiles—a property exploited in antibiotic design (e.g., penicillin derivatives). The benzyl-substituted variant may retain this reactivity but with modified pharmacokinetic profiles due to its substituents . In contrast, benzodiazepines () feature a seven-membered ring with conjugated π-systems, often associated with neurological activity. The benzyl groups here may enhance binding to hydrophobic pockets in biological targets .

Applications: The t-BDMS-protected azetidinone () is explicitly restricted to laboratory use, highlighting the importance of protecting groups in synthetic intermediates. The benzyl variant, however, may bypass such restrictions in drug development pipelines . Zinc acetate () demonstrates divergent applications in material science, emphasizing how acetate coordination chemistry varies with metal ions .

Research Findings and Data Gaps

Synthetic Utility :

  • The tert-butyldimethylsilyl group in the analog from is a common protecting group for alcohols, suggesting that 1-benzyl-4-oxoazetidin-2-yl acetate could serve as a deprotected intermediate in multi-step syntheses .
  • Benzodiazepine derivatives () and benzothiazines () highlight the prevalence of benzyl/aryl substituents in bioactive molecules, supporting the hypothesis that the benzyl group in the target compound may enhance bioactivity or target binding .

Unresolved Questions: Experimental data on the solubility, stability, and biological activity of 1-benzyl-4-oxoazetidin-2-yl acetate are absent in the provided evidence. Comparative studies with silyl-protected analogs () are needed to quantify substituent effects. The role of the acetate group in metal coordination (as seen in zinc acetate, ) remains unexplored for azetidinone derivatives but could open avenues in catalysis or materials chemistry .

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